molecular formula C2H8Na2O7P2 B15199108 CID 9837875

CID 9837875

Katalognummer: B15199108
Molekulargewicht: 252.01 g/mol
InChI-Schlüssel: FCBYKAIUKRZZGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 9837875” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 9837875 involves specific synthetic routes and reaction conditions. While detailed information on the exact synthetic routes for this compound was not found, general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as esterification, transesterification, and catalytic processes .

Industrial Production Methods

Industrial production methods for compounds like this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized reactors, catalysts, and purification techniques to produce the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

CID 9837875, like many organic compounds, can undergo various types of chemical reactions, including:

    Oxidation: Reactions where the compound loses electrons.

    Reduction: Reactions where the compound gains electrons.

    Substitution: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound may include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted products.

Wissenschaftliche Forschungsanwendungen

CID 9837875 has various scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 9837875 can be identified based on their structural and functional similarities. These compounds may include other organic molecules with similar functional groups or chemical properties .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which may confer unique reactivity, biological activity, or industrial applications compared to other similar compounds.

Conclusion

This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides valuable insights into its importance and utility.

Eigenschaften

Molekularformel

C2H8Na2O7P2

Molekulargewicht

252.01 g/mol

InChI

InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;

InChI-Schlüssel

FCBYKAIUKRZZGW-UHFFFAOYSA-N

Kanonische SMILES

CC(O)(P(=O)(O)O)P(=O)(O)O.[Na].[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.